molecular formula C13H12F3N3O2 B1395737 methyl 1-(3-(aminomethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate CAS No. 1059538-16-7

methyl 1-(3-(aminomethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Cat. No. B1395737
M. Wt: 299.25 g/mol
InChI Key: PIJWYEUMRGEXEV-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products formed.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Structural and Spectral Studies

  • Structural Analysis : Research by Viveka et al. (2016) on a similar compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, focused on its structural and spectral characteristics using NMR, FT-IR spectroscopy, and X-ray diffraction. This kind of analysis is essential for understanding the molecular structure and properties of compounds.

Synthesis and Characterization

  • Novel Synthesis Approaches : Bhat et al. (2016) detailed the synthesis of new 1,2,3-triazolyl pyrazole derivatives, including a compound closely related to the one . They characterized these compounds using various spectroscopic methods and analyzed their antimicrobial and antioxidant activities Bhat et al., (2016).

Antimicrobial and Antioxidant Activities

  • Biological Activities : The study by Bhat et al. (2016) also highlighted that some synthesized compounds displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities, indicating potential for pharmaceutical applications.

Other Applications

  • Molecular Targeted Therapy : A paper by Liu et al. (2017) discussed the synthesis of 3-phenyl-1H-pyrazole derivatives, which are important intermediates for creating biologically active compounds. These derivatives have shown potential in molecular targeted therapy for cancer.

Safety And Hazards

This would involve studying the compound’s toxicity, potential health effects, environmental impact, and any precautions that need to be taken when handling it.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, applications, or areas of study.


properties

IUPAC Name

methyl 2-[3-(aminomethyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2/c1-21-12(20)10-6-11(13(14,15)16)18-19(10)9-4-2-3-8(5-9)7-17/h2-6H,7,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJWYEUMRGEXEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1C2=CC=CC(=C2)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(3-(aminomethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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